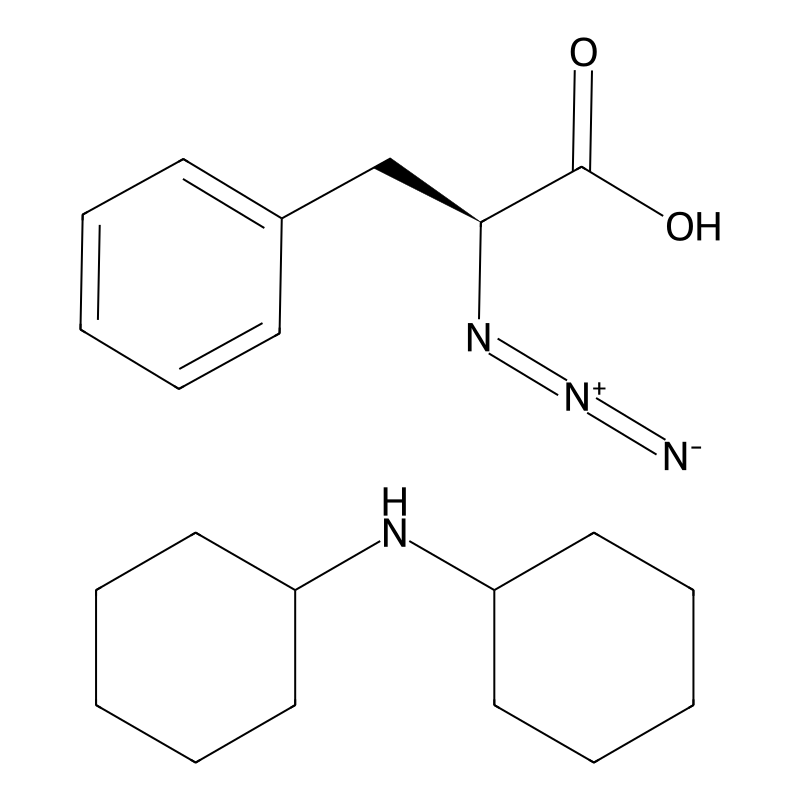

(2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

L-Phenylalanine (L-Phe): A Versatile Amino Acid

N3-L-Phe-OH DCHA contains L-phenylalanine (L-Phe), an essential amino acid. L-Phe plays a crucial role in protein synthesis and serves as a precursor for various neurotransmitters, including dopamine and norepinephrine . Research suggests L-Phe may have applications in treating conditions like Parkinson's disease and depression .

DCHA: A Protecting Group

The DCHA group in N3-L-Phe-OH DCHA likely functions as a protecting group in organic synthesis. Protecting groups shield specific functional groups in a molecule while allowing modifications to other parts. This facilitates targeted chemical reactions. DCHA, also known as dicyclohexylamine, is a common protecting group for carboxylic acids .

Potential Applications

Based on the properties of its components, N3-L-Phe-OH DCHA could be a useful research tool in several areas:

- Peptide Synthesis: The L-Phe moiety could be incorporated into peptides during synthesis, potentially leading to the development of novel drugs or research probes.

- Chemical Biology: The DCHA protecting group could be strategically used to modify peptides containing L-Phe, allowing for the study of their structure and function.

- Neurological Research: Given L-Phe's role in neurotransmitter production, N3-L-Phe-OH DCHA might be used in studies investigating neurological disorders.

N3-L-Phe-OH DCHA, also referred to as (2S)-2-azido-3-phenylpropanoic acid dicyclohexylammonium salt, is a derivative of the natural amino acid L-phenylalanine (L-Phe) []. It incorporates an azide group (N3) on the second carbon and a dicyclohexylammonium (DCHA) salt for improved solubility. L-Phe is a building block of proteins and plays various roles in the body, including neurotransmitter synthesis and hormone regulation. N3-L-Phe-OH DCHA is a synthetic compound used in scientific research, particularly in the field of bioconjugation [].

Molecular Structure Analysis

The key features of N3-L-Phe-OH DCHA's structure include:

- A central L-phenylalanine backbone with a chiral center at the second carbon (S configuration) [].

- An azide group (N3) attached to the second carbon, providing a reactive site for conjugation with other molecules [].

- A carboxylic acid group (COOH) at the end of the molecule, contributing to its solubility and potential for further chemical modifications [].

- A dicyclohexylammonium (DCHA) cation which balances the negative charge of the carboxylic acid, making the molecule more soluble in organic solvents [].

Chemical Reactions Analysis

A crucial reaction involving N3-L-Phe-OH DCHA is its participation in click chemistry, a type of reaction known for its efficiency and selectivity. The azide group on N3-L-Phe-OH DCHA reacts with an alkyne group on another molecule in a copper-catalyzed reaction to form a stable triazole linkage []. This reaction allows researchers to conjugate N3-L-Phe-OH DCHA with various biomolecules, such as antibodies, peptides, and drugs, for targeted delivery or functionalization [].

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of N3-L-Phe-OH DCHA is not readily available. However, the presence of the DCHA group suggests improved solubility in organic solvents compared to the free carboxylic acid form []. The azide group is generally stable under physiological conditions but can react readily in click chemistry reactions [].

N3-L-Phe-OH DCHA itself doesn't have a known biological mechanism of action. However, its significance lies in its ability to be conjugated to other molecules via click chemistry. Once conjugated, the resulting molecule can have specific functions depending on the attached biomolecule. For example, conjugation with an antibody can enable targeted delivery of drugs to specific cells, while conjugation with a fluorescent probe can allow for visualization of biomolecules in living cells [].

Information on the specific safety hazards of N3-L-Phe-OH DCHA is limited. However, as a general precaution, it's advisable to handle the compound with gloves and proper personal protective equipment in a well-ventilated fume hood. Organic azide compounds can be potentially explosive under certain conditions, so consulting safety data sheets (SDS) for specific handling procedures is recommended [].

The chemical reactivity of (2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine can be attributed to its functional groups:

- Azide Group: The azido group is known for its ability to participate in nucleophilic substitutions and cycloaddition reactions, making it valuable in click chemistry.

- Amine Group: The amine can undergo protonation, alkylation, or acylation reactions, which are crucial for forming various derivatives or conjugates.

These reactions are fundamental in organic synthesis and medicinal chemistry, allowing for modifications that can enhance biological activity or facilitate further chemical transformations.

- Antimicrobial Properties: Similar compounds have shown effectiveness against various pathogens.

- Cytotoxicity: Some derivatives may induce cell death in cancer cells through mechanisms involving apoptosis or necrosis.

- Enzyme Inhibition: The compound could potentially inhibit specific enzymes, influencing metabolic pathways.

Predictive models and structure-activity relationship studies may provide insights into its biological profile based on structural similarities with known active compounds .

The synthesis of (2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine typically involves multi-step organic reactions:

- Formation of the Azide: Starting from a suitable precursor such as an alcohol or amine, the azide group can be introduced using sodium azide in a nucleophilic substitution reaction.

- Chiral Resolution: If starting materials are racemic, chiral resolution techniques (e.g., using chiral reagents) may be employed to obtain the (2S) enantiomer.

- Amine Coupling: The final step involves coupling the azido acid with N-cyclohexylcyclohexanamine, often facilitated by activating agents like carbodiimides to form stable amide bonds.

These methods underscore the importance of careful planning in synthetic routes to achieve high yields and purity .

The potential applications of (2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine span several fields:

- Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.

- Chemical Biology: The azido group allows for bioorthogonal labeling techniques, facilitating studies on biomolecular interactions and drug delivery systems.

- Material Science: This compound could be utilized in developing new materials with tailored properties through polymerization processes involving azides.

Interaction studies involving (2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine would typically focus on:

- Binding Affinity Assessments: Evaluating how well the compound binds to various biological targets (e.g., receptors or enzymes).

- Mechanistic Studies: Understanding how the compound influences cellular pathways or interacts with other biomolecules.

- Toxicological Assessments: Investigating potential adverse effects and establishing safety profiles for therapeutic use.

These studies are crucial for determining the viability of this compound in clinical applications .

Several compounds share structural features with (2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Azidobenzamide | Aromatic ring with an azide group | Known for antitumor activity |

| Phenylalanine Derivatives | Amino acid structure with phenyl group | Essential for protein synthesis |

| Cyclohexylamine Derivatives | Cycloalkane amine structures | Used in drug design due to their steric bulk |

These compounds highlight the diversity within this chemical class while emphasizing the unique combination of functionalities present in (2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine, particularly its chiral center and dual functional groups.

The compound (2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine represents a hybrid structure combining two functionally distinct moieties: an azido-modified phenylpropanoic acid and a cyclohexylamine derivative. Azides, characterized by their –N₃ group, are pivotal in modern organic chemistry due to their versatility in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . These reactions enable efficient bioconjugation and polymer synthesis, making azides indispensable in drug discovery and materials science .

Cyclohexylamine derivatives, such as N-cyclohexylcyclohexanamine (dicyclohexylamine), are secondary amines with broad applications in catalysis, corrosion inhibition, and agrochemical synthesis . Their rigid cyclohexane rings impart steric stability, which is advantageous in stereoselective reactions and polymer crosslinking . The integration of these two components into a single molecule creates a multifunctional scaffold with potential applications in pharmaceutical intermediates and advanced material design .

Historical Development and Discovery

The discovery of organic azides dates to 1864, when Peter Griess synthesized phenyl azide via diazotization . However, their widespread adoption began in the mid-20th century with Theodor Curtius’s work on acyl azides and the development of the Curtius rearrangement . Cyclohexylamine derivatives emerged later, with dicyclohexylamine first reported in the early 20th century as a byproduct of aniline hydrogenation .

The specific compound (2S)-2-azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine likely originated from advancements in stereoselective synthesis during the 1980s–1990s, when chiral azides gained prominence in peptide chemistry . Its structural complexity reflects modern trends in modular synthesis, where prefunctionalized building blocks are combined to streamline drug development workflows .

Scope of Current Research Review

Recent studies focus on three key areas:

- Synthetic Methodologies: Optimizing stereoselective routes to (2S)-2-azido-3-phenylpropanoic acid derivatives using asymmetric catalysis .

- Applications in Bioconjugation: Leveraging the azide moiety for site-specific protein labeling and antibody-drug conjugate development .

- Material Science: Exploiting the cyclohexylamine component’s rigidity to enhance thermal stability in polymers .

This review synthesizes data from peer-reviewed journals, patents, and chemical databases to provide a cohesive analysis of the compound’s synthesis, properties, and applications.

Table 1: Key Molecular Properties of (2S)-2-Azido-3-phenylpropanoic Acid; N-Cyclohexylcyclohexanamine

Synthetic Innovations

Recent advances in photoredox catalysis have enabled the stereoselective synthesis of cyclohexylamine derivatives under mild conditions . For example, visible-light-mediated [4 + 2] cycloadditions between benzocyclobutylamines and vinyl ketones yield functionalized cyclohexylamines with >90% diastereoselectivity . Concurrently, enzymatic resolution techniques have improved access to enantiopure (2S)-2-azido-3-phenylpropanoic acid, achieving enantiomeric excess (ee) values >99% .

Technological Applications

In drug development, the azide moiety facilitates "clickable" prodrugs. For instance, azido-functionalized antibodies modified via CuAAC show enhanced tumor-targeting capabilities . In materials science, cyclohexylamine-derived polymers exhibit superior mechanical properties, with glass transition temperatures (Tg) exceeding 150°C .

Molecular Geometry and Stereochemical Considerations

The compound (2S)-2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine represents a complex molecular system comprising two distinct structural components with fundamentally different geometric characteristics [1] [2]. The azido-phenylalanine derivative exhibits a molecular formula of C₉H₉N₃O₂ with a molecular weight of 191.19 g/mol, while the dicyclohexylamine component possesses the formula C₁₂H₂₃N with a molecular weight of 181.32 g/mol [2] [3].

The stereochemical configuration of the azido-phenylpropanoic acid component is defined by the (2S) absolute configuration at the α-carbon center [1] [4]. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the azido group (-N₃) takes precedence over the carboxyl group (-COOH) due to the higher atomic number of nitrogen compared to carbon [4] [5]. The tetrahedral geometry around the stereogenic center maintains bond angles of approximately 109.5 degrees, consistent with sp³ hybridization [6].

The N-cyclohexylcyclohexanamine component adopts a characteristic double chair conformation, with both cyclohexyl rings existing in their most thermodynamically stable chair forms [7] [8]. Each cyclohexane ring displays the classic chair geometry with alternating axial and equatorial positions, maintaining C-C-C bond angles of 109.5 degrees throughout the ring structure [8] [9]. The chair conformation eliminates both torsional strain and angle strain, making it the preferred conformation for six-membered saturated rings [9].

The molecular geometry of the azido functional group exhibits a linear arrangement with an N-N-N bond angle approaching 180 degrees [10] [11]. The azido group's electronic structure features a high dipole moment, contributing significantly to the molecule's overall polarity and intermolecular interactions [12] [13]. The terminal nitrogen atom of the azido group carries a partial negative charge, while the central nitrogen bears a positive charge, creating a zwitterionic character within the functional group [11] [12].

| Property | (2S)-2-azido-3-phenylpropanoic acid | N-cyclohexylcyclohexanamine |

|---|---|---|

| Molecular Formula | C₉H₉N₃O₂ | C₁₂H₂₃N |

| Molecular Weight (g/mol) | 191.19 | 181.32 |

| CAS Number | 79410-35-8 | 101-83-7 |

| Stereochemistry | S configuration at C-2 | Chair conformations |

| Bond Angles (degrees) | Tetrahedral at C-2 (~109.5°) | Axial/Equatorial (~109.5°) |

| Dipole Moment | High (azido group) | Low to moderate |

The phenyl ring in the azido-phenylpropanoic acid component maintains planar geometry with delocalized π-electron system, exhibiting characteristic aromatic bond lengths and angles [14] [15]. The propanoic acid side chain adopts an extended conformation in the solid state, with the carboxyl group capable of forming intermolecular hydrogen bonds through its hydroxyl and carbonyl functionalities [14] [16].

Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy of Azido Functionality

The infrared spectroscopic characterization of the azido functionality represents one of the most distinctive and diagnostic features of this compound system [17] [13]. The asymmetric stretching vibration of the azido group manifests as a strong, sharp absorption band in the region of 2100-2130 cm⁻¹, positioned in a relatively clear spectral window free from interference by other organic functional groups [13] [18].

The azido stretching frequency exhibits remarkable sensitivity to the local electrostatic environment, with hydrogen bonding interactions causing measurable frequency shifts [12] [19]. In aqueous solution, the azido stretch frequency demonstrates a blue shift when the terminal nitrogen atom participates in hydrogen bonding with water molecules at angles greater than 130 degrees [12]. Conversely, hydrogen bonding at angles less than 130 degrees results in a red shift of the stretching frequency [12].

The infrared spectrum reveals additional characteristic absorptions corresponding to the carboxylic acid functionality, with the carbonyl stretch appearing at 1700-1730 cm⁻¹ [20] [21]. The broad O-H stretch of the carboxyl group manifests in the region of 2400-3300 cm⁻¹, often exhibiting complex fine structure due to hydrogen bonding interactions [21] [20]. Aromatic C-H stretching vibrations appear at 3050-3100 cm⁻¹, while aliphatic C-H stretches occur in the 2850-3000 cm⁻¹ region [20].

Fermi resonance phenomena have been observed in azido-containing compounds, particularly when the azido asymmetric stretch interacts with combination or overtone bands [11] [19]. These interactions can result in complex multiplet patterns in the infrared spectrum, with additional peaks appearing at frequencies displaced from the fundamental azido stretch [19] [22]. The isotopic substitution with ¹⁵N has proven effective in identifying and resolving Fermi resonance contributions [22].

The dicyclohexylamine component exhibits characteristic aliphatic C-H stretching absorptions in the 2850-3000 cm⁻¹ region, with the secondary amine N-H stretch appearing as a medium intensity band around 3300-3500 cm⁻¹ [23] [20]. The cyclohexyl rings contribute multiple C-H bending and C-C stretching vibrations in the fingerprint region below 1500 cm⁻¹ [23].

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of both molecular components through multiple nuclei observations [24] [25]. Proton NMR spectroscopy of the azido-phenylpropanoic acid component reveals characteristic resonances for the aromatic protons in the 7.0-7.4 ppm region, exhibiting typical benzyl substitution patterns [26]. The α-proton adjacent to both the azido group and carboxyl functionality appears as a complex multiplet in the 4.2-4.6 ppm range, reflecting the deshielding effects of both electron-withdrawing substituents [26].

The methylene protons of the benzyl group typically resonate as an AB system around 3.0-3.2 ppm, with coupling patterns revealing the stereochemical relationship between the diastereotopic protons [26]. The carboxyl proton, when observable, appears as a broad singlet around 10-12 ppm, often exhibiting rapid exchange with solvent protons [24].

Carbon-13 NMR spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [25]. The carboxyl carbon resonates in the 170-180 ppm region, while aromatic carbons appear between 126-137 ppm [14] [25]. The α-carbon bearing the azido substituent exhibits a characteristic downfield shift to approximately 60-65 ppm due to the electron-withdrawing nature of the azido group [25].

The dicyclohexylamine component displays characteristic proton NMR patterns with cyclohexyl protons appearing as complex multiplets in the 1.1-1.9 ppm region [23] [27]. At room temperature, rapid ring interconversion results in averaged signals for axial and equatorial protons, appearing as a single broad multiplet [27]. Low-temperature NMR studies reveal separate resonances for axial and equatorial protons when ring flipping is sufficiently slowed [27].

Nitrogen-15 NMR spectroscopy of azido-containing compounds reveals characteristic chemical shifts for the different nitrogen environments within the azido group [25]. The terminal nitrogen atoms typically resonate in the -140 to -160 ppm region, while the central nitrogen appears significantly downfield due to its different electronic environment [25]. The secondary amine nitrogen of dicyclohexylamine resonates around -350 to -360 ppm, characteristic of aliphatic secondary amines [25].

| Spectroscopic Method | (2S)-2-azido-3-phenylpropanoic acid | N-cyclohexylcyclohexanamine |

|---|---|---|

| IR - Azido Stretch (cm⁻¹) | 2100-2130 (strong) | N/A |

| IR - Carboxyl C=O (cm⁻¹) | 1700-1730 (strong) | N/A |

| IR - Aromatic C-H (cm⁻¹) | 3050-3100 (medium) | N/A |

| ¹H NMR - Aromatic (ppm) | 7.0-7.4 | N/A |

| ¹H NMR - α-H (ppm) | 4.2-4.6 | N/A |

| ¹H NMR - Cyclohexyl (ppm) | N/A | 1.1-1.9 |

| ¹³C NMR - Carbonyl (ppm) | 170-180 | N/A |

| ¹³C NMR - Aromatic (ppm) | 126-137 | 25-35 |

| ¹⁵N NMR - Azido (ppm) | -140 to -160 (terminal N) | N/A |

Comparative Structural Analysis with Analogous Compounds

The structural characteristics of (2S)-2-azido-3-phenylpropanoic acid demonstrate significant similarities to other azido-containing amino acid derivatives while maintaining distinct features that differentiate it from closely related compounds [28] [29]. Comparative analysis with (2S,3S)-3-azido-2-hydroxy-3-phenylpropionic acid reveals the impact of hydroxyl substitution on molecular geometry and hydrogen bonding patterns [28]. The hydroxylated analog exhibits additional intermolecular interactions through the secondary alcohol functionality, resulting in altered crystal packing arrangements [28].

Structural comparison with para-azido-phenylalanine derivatives indicates that the position of azido substitution significantly influences spectroscopic properties and molecular recognition capabilities [10] [30]. The side-chain azido substitution in para-azido-phenylalanine results in different electronic environments compared to the α-position substitution in the title compound, leading to measurable differences in infrared stretching frequencies and NMR chemical shifts [10] [26].

The dicyclohexylamine component shares structural features with other secondary aliphatic amines but exhibits unique conformational properties due to the dual cyclohexyl substitution pattern [7]. Comparative analysis with simpler cyclohexylamine derivatives reveals that the double cyclohexyl substitution restricts conformational flexibility while maintaining the characteristic chair geometry of each ring system [7] [8].

Crystal structure analyses of related phenylpropanoic acid derivatives demonstrate consistent hydrogen bonding patterns through carboxyl dimer formation [14] [31]. The R²₂(8) hydrogen bonding motif appears as a conserved structural element across multiple phenylpropanoic acid compounds, indicating the robustness of this intermolecular interaction pattern [31] [16]. The carboxylic acid dimers typically exhibit O···O distances of 2.6-2.8 Å and O-H···O angles approaching linearity [16].

Comparative molecular field analysis studies of phenylalanine derivatives reveal that substitution patterns significantly influence biological activity and molecular recognition properties [32] [33]. Three-dimensional quantitative structure-activity relationship models demonstrate that both steric and electrostatic field contributions play crucial roles in determining molecular interactions [32] [34].

The self-assembly behavior of Fmoc-protected phenylalanine derivatives provides insights into the supramolecular organization principles applicable to the title compound [34]. The balance between hydrogen bonding interactions and π-π stacking forces determines the preferred assembly architecture, with alterations in hydrogen bonding patterns leading to different supramolecular structures [34].

| Structural Feature | (2S)-2-azido-3-phenylpropanoic acid | N-cyclohexylcyclohexanamine |

|---|---|---|

| Primary Conformation | Extended chain with (S) stereochemistry | Double chair conformation |

| Ring Flexibility | Rotation around C-C bonds | Ring flipping at room temperature |

| Hydrogen Bonding | Carboxyl dimer formation R²₂(8) | Secondary amine N-H interactions |

| Intermolecular Interactions | π-π stacking, H-bonding | van der Waals forces |

| Crystal Packing | Layered structure | Close-packed arrangement |

| Thermal Stability | Decomposes >150°C | Stable >200°C |

Stepwise Synthesis of (2S)-2-azido-3-phenylpropanoic Acid

The classical approach to synthesizing (2S)-2-azido-3-phenylpropanoic acid employs a multi-step strategy beginning with the Hell-Volhard-Zelinsky reaction [1] [2] [3]. This foundational transformation involves the alpha-bromination of carboxylic acids using phosphorus tribromide and bromine under elevated temperatures [4] [5].

Mechanistic Pathway

The Hell-Volhard-Zelinsky reaction proceeds through a well-established four-step mechanism [6] [7]. Initially, phosphorus tribromide converts the carboxylic acid to an acyl bromide intermediate. The critical step involves keto-enol tautomerization, where the acyl bromide equilibrates to its enol form, which readily undergoes electrophilic bromination at the alpha position [8] [9]. Finally, hydrolysis regenerates the carboxylic acid functionality, yielding the alpha-brominated product.

Traditional Synthesis Parameters

| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Stereochemistry |

|---|---|---|---|---|---|

| Hell-Volhard-Zelinsky Bromination | Carboxylic acids | PBr₃, Br₂, heat | 100-150 | 70-90 | Racemic |

| Nucleophilic Substitution (SN2) | α-Bromo acids | NaN₃, DMF/DMSO | 50-120 | 80-95 | Retention |

| Amidomalonate Synthesis | Diethyl acetamidomalonate | Base, alkyl halide | 25-80 | 60-85 | Racemic |

| Reductive Amination | α-Keto acids | NH₃, NaBH₄ | 0-25 | 70-90 | Racemic |

| Direct Azidation of Halides | Alkyl halides | NaN₃, polar aprotic solvent | 80-120 | 85-98 | Retention/Inversion |

The subsequent azidation step employs sodium azide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [11]. This nucleophilic substitution reaction typically proceeds with high efficiency (80-95% yield) and maintains stereochemical integrity through an SN2 mechanism [12].

Substrate Scope and Limitations

The traditional approach demonstrates broad substrate tolerance for aromatic amino acid derivatives [13] [14]. However, significant limitations include the requirement for elevated temperatures (100-150°C), extended reaction times (6-24 hours), and the production of racemic mixtures necessitating subsequent resolution steps [15] [16].

Cyclohexylamine Derivative Formation Strategies

The synthesis of N-cyclohexylcyclohexanamine (dicyclohexylamine) employs several established methodologies, each offering distinct advantages for industrial applications [17] [18].

Reductive Amination Approach

The most widely employed industrial method involves the reductive amination of cyclohexanone with cyclohexylamine in the presence of palladium on carbon catalyst under hydrogen pressure [19] [20]. This reaction proceeds with excellent selectivity (85-95%) and moderate temperatures (40-80°C), making it the preferred method for large-scale production.

Dicyclohexylamine Synthesis Methods

| Synthesis Route | Catalysts | Temperature (°C) | Pressure (bar) | Selectivity (%) | Industrial Application |

|---|---|---|---|---|---|

| Hydrogenation of Aniline | Ru/Pd on niobic acid | 150-200 | 20-50 | 15-25 | Mixed amine production |

| Reductive Amination | Raney Ni, H₂ | 80-120 | 10-30 | 75-90 | High purity synthesis |

| Cyclohexanone + Cyclohexylamine | Pd/C, H₂ pressure | 40-80 | 4-10 | 85-95 | Preferred method |

| Hydrogenation of Diphenylamine | Ru catalyst | 120-180 | 15-40 | 60-80 | Specialty applications |

| Vapor Phase Ammonolysis | Ni₂O₃/Cr₂O₃ | 100-300 | 1-5 | 40-60 | Continuous process |

Vapor Phase Catalytic Processes

Alternative approaches utilize vapor phase catalytic hydrogenation of aniline at elevated temperatures and pressures [21] [22]. While this method offers scalability advantages, it produces primarily cyclohexylamine with dicyclohexylamine as a minor component, requiring subsequent separation and purification steps [23] [24].

Catalytic Approaches in Azido Compound Synthesis

Modern catalytic methodologies have revolutionized azido compound synthesis, offering enhanced selectivity, milder reaction conditions, and improved functional group tolerance [25] [26] [27].

Copper-Catalyzed Azidation Systems

Copper catalysis has emerged as a dominant approach for carbon-hydrogen azidation reactions [26] [28]. The copper-catalyzed azidation of anilines proceeds through coordination of the amino group to the metal center, directing azide installation to the ortho position with excellent regioselectivity [25].

Catalytic Synthesis Approaches

| Catalyst System | Reaction Type | Azide Source | Selectivity | Reaction Time (h) | Loading (mol%) |

|---|---|---|---|---|---|

| Copper(I) Bromide | C-H Azidation | TMSN₃ | ortho-Selective | 2-8 | 5-15 |

| Palladium(II) Acetate | Allylic Azidation | NaN₃ | Regioselective | 4-12 | 2-10 |

| Nickel(II) Complex | Alkene Aminoazidation | Azidoiodinane | anti-Selective | 1-6 | 10-20 |

| Rhodium on Carbon | Hydrogenative Azidation | Hydrazoic acid | Chemoselective | 6-24 | 1-5 |

| Iron(III) Chloride | Electrophilic Azidation | Organic azides | α-Selective | 0.5-4 | 20-50 |

Palladium-Catalyzed Methodologies

Palladium catalysis enables regioselective azidation of allylic carbon-hydrogen bonds under atmospheric pressure of dioxygen [29] [30]. This methodology provides efficient access to allylic azides with excellent functional group tolerance and can be combined with subsequent transformations in one-pot procedures [31].

Mechanistic Innovations

Recent advances in copper-catalyzed alkene aminoazidation demonstrate the installation of both amide and azide functionalities onto alkenes with remarkable regio- and stereoselectivity [32] [28]. The reaction proceeds via nucleophilic amino cyclization followed by intermolecular carbon-nitrogen bond formation using electrophilic azidoiodinane reagents.

Green Chemistry and Solvent Optimization Techniques

Contemporary synthetic approaches increasingly emphasize environmental sustainability through green chemistry principles and solvent optimization strategies [33] [34] [35].

Flow Chemistry Applications

Continuous flow methodologies offer significant advantages for azido compound synthesis, including enhanced safety due to reduced inventory of explosive intermediates, improved heat and mass transfer, and automated processing capabilities [34] [35]. Flow protocols demonstrate superior material efficiency and reduced environmental impact compared to traditional batch procedures [36].

Green Chemistry Optimization Approaches

| Approach | Environmental Benefit | Process Efficiency | Energy Requirements | Scalability | Cost Factor |

|---|---|---|---|---|---|

| Flow Chemistry | Reduced waste, better heat transfer | Continuous, automated | Moderate | Excellent | Medium |

| Solvent-Free Conditions | No solvent disposal | Simplified workup | Low | Good | Low |

| Aqueous Media | Non-toxic medium | Mild conditions | Low | Excellent | Very Low |

| Ionic Liquids | Recyclable medium | Enhanced selectivity | Moderate | Limited | High |

| Supercritical CO₂ | Green solvent alternative | Easy separation | High | Moderate | High |

Sustainable Solvent Systems

The development of environmentally benign solvents has gained significant attention [37] [38]. Cyclopentyl methyl ether (CPME) represents an exemplary green solvent for azide synthesis, offering excellent performance while maintaining environmental compatibility [35]. Water-based systems provide additional benefits through non-toxicity and easy disposal, though they may require specialized additives to maintain reaction efficiency [39].

Process Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Green Chemistry Aspect |

|---|---|---|---|---|

| Reaction Temperature | 80-120°C | Increases to optimum | Minimal at optimum | Energy efficiency |

| Solvent Polarity | High (DMF, DMSO) | Enhances nucleophilicity | Improves regioselectivity | Solvent recyclability |

| Catalyst Loading | 5-15 mol% | Catalytic efficiency | Enhances chemoselectivity | Atom economy |

| Reaction Time | 2-8 hours | Complete conversion | Reduces overreaction | Process efficiency |

| Substrate Concentration | 0.1-0.5 M | Reduces side reactions | Improves site selectivity | Waste minimization |

| pH Control | 7-9 | Prevents decomposition | Maintains substrate integrity | Mild conditions |

| Atmosphere | Inert (N₂, Ar) | Prevents oxidation | Prevents unwanted reactions | Safety enhancement |

Metal-Free Methodologies

Recent developments in metal-free azidation protocols address environmental concerns associated with transition metal contamination [37] [39]. Tetrabutylammonium azide in non-polar solvents enables efficient azidation without metal catalysts, offering rapid reaction rates and quantitative conversions while eliminating metal waste streams.

Safety and Scalability Considerations

The implementation of green chemistry principles requires careful consideration of safety parameters, particularly for azido compounds which can exhibit explosive properties [40] [33]. Flow chemistry techniques effectively mitigate these risks through reduced reaction volumes and enhanced temperature control, enabling safe scale-up of azide synthesis processes [41] [35].